{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-2-6(12-3-5)13-4-7(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLBHNBENFLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid typically involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to form the desired product. Another method involves reacting 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine derivatives with trifluoromethyl and carboxylic/amino-acid substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Polarity : The sodium salt (logP ~ -0.5) is more polar than the neutral acetic acid derivatives (logP ~ 1.2–1.8) due to ionization .
- Thermal Stability: Trifluoromethylpyridines generally exhibit high thermal stability (>200°C), but amino-acetic acid derivatives may decompose at lower temperatures due to decarboxylation .
Biological Activity
{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, also known as 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid, is a compound characterized by a pyridine ring with a trifluoromethyl group and an aminoacetic acid moiety. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of approximately 220.15 g/mol. The trifluoromethyl group enhances lipophilicity, influencing biological activity and chemical reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating biological pathways. The trifluoromethyl group facilitates membrane permeability, while the aminoacetic acid component allows for interactions with enzymes and receptors . Ongoing studies aim to elucidate these interactions further.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antagonism of TRPV1 Receptor : Similar compounds have shown efficacy as TRPV1 antagonists, which are significant in modulating pain and cough reflexes. For instance, JNJ17203212, a related compound, demonstrated effective inhibition of TRPV1 activation in guinea pigs .
- Antimicrobial Properties : Some derivatives of pyridine compounds have shown moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae, suggesting potential applications in antibiotic development .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the biological potency of the compound. SAR studies indicate that modifications to the pyridine structure can significantly alter the compound's activity profile. For example, substituents at different positions on the pyridine ring can lead to variations in receptor affinity and selectivity .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid | Similar aminoacetic structure but different pyridine position | Different biological activity profile |
| 5-(Trifluoromethyl)pyridin-2-ylmethanamine | Lacks carboxylic acid functionality | Primarily studied for its amine properties |
| 5-(Trifluoromethyl)pyridine | Basic pyridine structure without aminoacetic moiety | Less functional versatility compared to amino acids |
Case Studies
- TRPV1 Antagonism : In a study involving JNJ17203212, a TRPV1 antagonist derived from trifluoromethyl-pyridine, pharmacokinetic characterization demonstrated significant antitussive effects in guinea pigs, comparable to codeine . This suggests that similar compounds may have therapeutic potential in treating cough.
- Antimicrobial Activity : Research on derivatives of trifluoromethyl-pyridine showed promising results against various bacterial strains, indicating that modifications to the aminoacetic structure could enhance antimicrobial efficacy .
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, and how are reaction parameters optimized? A: A common synthesis involves coupling 5-(trifluoromethyl)pyridin-2-amine with a halogenated acetic acid derivative (e.g., bromoacetic acid) under basic conditions. Key parameters include:
- Temperature: Maintained at 60–80°C to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Reaction Time: Typically 12–24 hours, monitored by TLC or HPLC for completion .
Optimization involves iterative adjustments to these parameters, with purity assessed via NMR and mass spectrometry.
Advanced Mechanistic Insights
Q: How does the introduction of the trifluoromethyl group influence the electronic properties of the pyridine ring, and what mechanistic challenges arise during synthesis? A: The electron-withdrawing trifluoromethyl group increases the pyridine ring's electrophilicity, facilitating nucleophilic aromatic substitution. However, steric hindrance from the CF₃ group can slow reaction kinetics. Mechanistic studies (e.g., DFT calculations) reveal transition-state stabilization via hydrogen bonding between the amine and solvent . Challenges include competing side reactions (e.g., dehalogenation), mitigated by using excess amine or phase-transfer catalysts .
Characterization Challenges
Q: What analytical techniques are critical for characterizing this compound, and how are NMR spectral complexities addressed? A: Essential techniques include:
- ¹⁹F NMR: Identifies CF₃ group signals (δ ≈ -60 to -70 ppm).
- ¹H NMR: Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to coupling with fluorine.
- MS (ESI+): Molecular ion [M+H]⁺ confirms molecular weight.
Challenges: Signal splitting from ¹H-¹⁹F coupling and rotational isomers of the acetic acid moiety. Use high-field NMR (≥400 MHz) and variable-temperature experiments to resolve overlaps .
Crystallography and Structural Analysis
Q: How can hydrogen-bonding interactions in the crystal structure of this compound inform its stability and solubility? A: Single-crystal X-ray diffraction reveals:
- Hydrogen Bonds: The amino group forms N–H···O bonds with adjacent acetic acid moieties, stabilizing the lattice.
- Packing Efficiency: The CF₃ group induces steric bulk, reducing crystal density and solubility in polar solvents.
Crystallization in mixed solvents (e.g., EtOH/H₂O) yields diffraction-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Computational Modeling Applications
Q: What computational methods are used to predict the compound’s reactivity or biological activity? A:
- DFT Calculations: Model electrophilic aromatic substitution pathways and transition states.
- Molecular Docking: Screens for binding affinity with biological targets (e.g., enzymes with pyridine-binding pockets).
- Solubility Prediction: COSMO-RS simulations correlate with experimental logP values (~1.5–2.0).
Ensure alignment with experimental data (e.g., NMR chemical shifts) to validate models .
Stability and Handling Considerations
Q: How does the presence of trifluoroacetic acid (TFA) impurities affect the compound’s stability, and how are these mitigated? A: Residual TFA (from synthesis or purification) can protonate the amino group, altering solubility and reactivity. Mitigation strategies include:
- Neutralization: Wash with aqueous NaHCO₃ to remove TFA.
- Lyophilization: Freeze-drying under vacuum minimizes acid retention.
- Storage: Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis of the CF₃ group .
Biological Activity Profiling
Q: What methodologies are employed to assess this compound’s bioactivity in drug discovery contexts? A:
- In Vitro Assays: Screen against kinase or protease targets using fluorescence polarization.
- ADMET Studies: Measure metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells).
- SAR Analysis: Compare with analogs (e.g., methyl or chloro substitutions) to identify critical functional groups .
Resolving Data Contradictions
Q: How should researchers address discrepancies in reported spectral data or bioactivity results? A:
Replicate Conditions: Ensure identical solvent, temperature, and instrumentation.
Cross-Validation: Use orthogonal methods (e.g., IR + Raman spectroscopy for functional groups).
Meta-Analysis: Compare with structurally similar compounds (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
